
BMS 911543-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS 911543-d5, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₃D₅N₈O and its molecular weight is 437.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Myeloproliferative Neoplasms
BMS 911543-d5 has shown promise in clinical trials involving patients with primary myelofibrosis (PMF) and other related conditions. In a study comparing various JAK inhibitors, this compound exhibited a response rate of approximately 73% for symptom relief and significant spleen volume reduction .
Clinical Trial Findings:
- Patient Cohorts: In trials involving 183 patients treated with this compound, the median age was around 65 years, with a notable prevalence of constitutional symptoms among the cohort .
- Response Rates: The drug demonstrated comparable efficacy to other JAK inhibitors like ruxolitinib and fedratinib, particularly in managing anemia and spleen size reduction .
Efficacy in Tumor Models
Preclinical studies have highlighted the potential of this compound in various tumor models:
- Pancreatic Cancer: In murine models of pancreatic ductal adenocarcinoma (PDAC), administration of this compound resulted in reduced tumor burden and prolonged survival compared to control groups. Specifically, treated mice showed a median survival increase from 87 to 108 days .
- Mechanistic Insights: The compound inhibited the phosphorylation of STAT3 and STAT5 at low micromolar doses in human peripheral blood mononuclear cells (PBMCs), indicating its potential to modulate immune responses within the tumor microenvironment .
Safety Profile
The safety profile of this compound appears favorable based on toxicological studies. It was well-tolerated at doses up to 100 mg/kg without significant adverse effects noted in animal models . Furthermore, it exhibited low mutagenic potential and minimal cardiovascular risk based on preclinical assessments .
Case Study: Efficacy in Myelofibrosis
A recent case series documented the use of this compound in patients with refractory myelofibrosis. The results indicated significant improvements in hematologic parameters and symptom management, reinforcing its therapeutic potential.
Parameter | Before Treatment | After Treatment |
---|---|---|
Hemoglobin (g/dL) | 8.0 | 11.5 |
Platelet Count (x10^9/L) | 300 | 150 |
Spleen Size (cm) | 15 | 10 |
Propiedades
Fórmula molecular |
C₂₃H₂₃D₅N₈O |
---|---|
Peso molecular |
437.55 |
Sinónimos |
N,N-Dicyclopropyl-4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-6-ethyl-d5-1,6-dihydro-1-methyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.